Product packaging for Methyl 2-[(2-bromobutanoyl)amino]benzoate(Cat. No.:CAS No. 1119450-22-4)

Methyl 2-[(2-bromobutanoyl)amino]benzoate

Cat. No.: B3022205
CAS No.: 1119450-22-4
M. Wt: 300.15 g/mol
InChI Key: FGAQUMDVDVWCRH-UHFFFAOYSA-N
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Description

Methyl 2-[(2-bromobutanoyl)amino]benzoate is a benzoic acid ester derivative presented as a high-purity chemical intermediate for research and development purposes. This compound features a brominated butanoyl group linked via an amide bond to a methyl anthranilate core, a structure of significant interest in medicinal and synthetic chemistry. Its molecular framework is closely related to various pharmacologically active scaffolds, suggesting potential utility in the synthesis of novel therapeutic agents. Researchers can employ this compound as a key building block in organic synthesis, particularly in the development of molecules with potential neurological, anti-inflammatory, or anticancer activity, as seen in related structures . The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the amide linkage provides structural rigidity. Handling should adhere to strict laboratory safety protocols. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14BrNO3 B3022205 Methyl 2-[(2-bromobutanoyl)amino]benzoate CAS No. 1119450-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-bromobutanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-3-9(13)11(15)14-10-7-5-4-6-8(10)12(16)17-2/h4-7,9H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAQUMDVDVWCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256530
Record name Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate
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Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-22-4
Record name Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID701256530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Placement Within the Halogenated Amide and Benzoate Ester Chemical Space

Methyl 2-[(2-bromobutanoyl)amino]benzoate is a molecule that integrates two key pharmacophores and reactive handles: an α-halogenated amide and a benzoate (B1203000) ester. This unique combination defines its position in the chemical space and dictates its potential reactivity and applications.

The α-bromo amide moiety is a particularly reactive functional group. The presence of the bromine atom on the carbon adjacent to the amide carbonyl group significantly influences the electronic properties of this part of the molecule. This bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. fiveable.memanac-inc.co.jp This reactivity allows for the introduction of a wide variety of substituents at this position. Furthermore, the electron-withdrawing nature of the adjacent carbonyl group increases the acidity of the α-hydrogen, facilitating its removal by a base to form an enolate or related species, which can then react with electrophiles. fiveable.me

The benzoate ester portion of the molecule, on the other hand, offers a different set of synthetic possibilities. Esters are generally stable functional groups but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. libretexts.org They can also undergo transesterification in the presence of an alcohol and a catalyst. libretexts.org The aromatic ring of the benzoate group can be a site for electrophilic aromatic substitution reactions, with the existing substituents directing the position of incoming groups. stackexchange.com The interplay between the ester and the N-acylamino group on the ring influences the electron density and, therefore, the reactivity of the aromatic system.

The strategic placement of this compound is thus at the intersection of these two reactive domains. The molecule is designed to allow for selective manipulation of either the α-bromo amide or the benzoate ester, providing a high degree of control in a synthetic sequence.

Structural Component Key Features Potential Reactivity
α-Bromo Amide Electrophilic α-carbon, Acidic α-hydrogenNucleophilic substitution, Enolate formation and reaction
Amide Linkage Stable, PlanarHydrolysis under harsh conditions
Methyl Benzoate Aromatic ring, Ester functionalityElectrophilic aromatic substitution, Hydrolysis, Transesterification

Significance As a Versatile Functionalized Building Block in Advanced Synthesis

Established Reaction Pathways for Aromatic Amidation and Esterification

The fundamental structure of this compound is assembled through two key bond-forming reactions: esterification and amidation. The logical synthetic disconnection points towards methyl anthranilate (methyl 2-aminobenzoate) and a 2-bromobutanoyl derivative as the primary precursors.

The synthesis of the methyl anthranilate precursor is typically achieved via the Fischer esterification of 2-aminobenzoic acid (anthranilic acid) with methanol (B129727). This reaction is catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl), which protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the product, an excess of methanol is often used, or water is removed as it is formed.

The core amide bond is formed by the acylation of methyl anthranilate with a 2-bromobutanoyl derivative. The most common and direct method involves the use of 2-bromobutanoyl chloride. This highly reactive acyl chloride readily reacts with the amino group of methyl anthranilate, typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride byproduct.

Alternatively, the amidation can be performed directly using 2-bromobutanoic acid. This approach requires the use of coupling reagents to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). While effective, these methods often generate stoichiometric amounts of waste, a significant drawback from a green chemistry perspective.

Table 1: Comparison of Common Amidation Methods for Aromatic Amines

MethodAcylating AgentActivating/Coupling AgentTypical BaseKey AdvantagesKey Disadvantages
Acyl Chloride Method2-Bromobutanoyl ChlorideNone requiredPyridine, TriethylamineHigh reactivity, fast reaction timesAcyl chloride is moisture-sensitive; generates HCl byproduct
Carbodiimide Coupling2-Bromobutanoic AcidEDC, DCCDMAP (catalytic)Milder conditions than acyl chloridesGenerates urea (B33335) byproduct, potential for racemization
Phosphonium/Uronium Coupling2-Bromobutanoic AcidHATU, HBTUDIPEA, NMMHigh efficiency, low racemizationExpensive reagents, generates significant waste

Stereoselective Synthesis of the 2-Bromobutanoyl Moiety

The carbon atom alpha to the carbonyl group in the 2-bromobutanoyl moiety is a stereocenter. Controlling the stereochemistry at this position is crucial for synthesizing enantiomerically pure this compound. Several strategies have been developed for the asymmetric synthesis of α-bromo carbonyl compounds.

Asymmetric Catalysis in α-Bromoacylation Reactions

Direct enantioselective α-bromination of carbonyl compounds has emerged as a powerful tool. This approach often utilizes small organic molecules as catalysts (organocatalysis) to create a chiral environment around the substrate. For instance, chiral secondary amines, such as C2-symmetric diphenylpyrrolidine or imidazolidine (B613845) derivatives, can catalyze the asymmetric α-bromination of aldehydes and ketones with high enantioselectivity (up to 96% ee). The mechanism typically involves the formation of a transient enamine between the catalyst and the carbonyl substrate, which then reacts stereoselectively with an electrophilic bromine source like N-bromosuccinimide (NBS).

While highly effective for aldehydes and ketones, the direct asymmetric α-bromination of carboxylic acid derivatives is more challenging. However, developments in this area are ongoing, with some methods utilizing chiral Lewis acid catalysts to achieve enantioselective halogenation.

Chiral Auxiliary-Mediated Approaches to Enantiopure Brominated Precursors

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily attached to the butanoyl precursor to direct the diastereoselective bromination of the α-position.

A common strategy involves converting butanoic acid into an amide or ester using a recoverable chiral auxiliary. For example, Evans' oxazolidinone auxiliaries are widely used. The N-butanoyl oxazolidinone can be converted to its corresponding enolate, which then reacts with an electrophilic bromine source. The steric bulk of the auxiliary directs the approach of the brominating agent to one face of the enolate, resulting in the formation of one diastereomer in high excess. Subsequent removal of the auxiliary, for instance by hydrolysis or alcoholysis, yields the enantiomerically enriched α-bromo carboxylic acid or ester. Other effective auxiliaries include pseudoephedrine and camphorsultam.

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Auxiliary TypeExampleAttachment MethodKey FeatureRemoval Method
OxazolidinonesEvans' AuxiliariesAmidationRigid conformation directs enolate reactionsHydrolysis, Reductive Cleavage
Amino Alcohols(R,R)-PseudoephedrineAmidationDirects alkylation via a chelated enolateAcidic Hydrolysis
SultamsCamphorsultamAmidationProvides high stereofacial discriminationHydrolysis, Reduction (LiAlH₄)

Dynamic Kinetic Resolution and Asymmetric Transformation Strategies

Dynamic kinetic resolution (DKR) is a highly efficient strategy for converting a racemic mixture of α-bromo carbonyl compounds into a single enantiomer. This process combines the rapid, reversible racemization of the starting material with a stereoselective reaction that consumes one of the enantiomers faster than the other.

In the context of α-bromo esters, racemization can be facilitated by nucleophiles like the bromide ion. A chiral catalyst or reagent can then selectively react with one enantiomer. For example, the nucleophilic substitution of racemic α-bromo esters with chiral α-amino esters has been investigated for the stereoselective synthesis of iminodicarboxylic acid derivatives, achieving good diastereomeric ratios. This approach relies on the in-situ racemization of the α-bromo ester coupled with a kinetically preferred reaction of one enantiomer with the chiral nucleophile. Similarly, chiral auxiliaries have been used in DKR processes for the stereoselective alkylation of α-bromo amides.

Integration of Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of this compound can be made more environmentally benign by incorporating the principles of green chemistry.

A primary target for improvement is the amidation step. Traditional methods using stoichiometric coupling reagents have poor atom economy and generate significant waste. Catalytic amide bond formation is a key area of research identified as a green chemistry priority. This includes methods like the direct coupling of carboxylic acids and amines catalyzed by boronic acids or the dehydrogenative coupling of alcohols and amines catalyzed by ruthenium complexes. Biocatalytic methods, using enzymes in either aqueous or low-water systems, are also gaining traction for amide bond formation, offering high selectivity under mild conditions.

Solvent choice is another critical factor. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for amidation but are considered hazardous. Identifying greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), or even performing reactions in water or ionic liquids, can significantly reduce the environmental impact.

Considerations for Process Intensification and Scalable Industrial Production

Translating a laboratory-scale synthesis to industrial production requires overcoming challenges related to scalability, safety, and efficiency. Process intensification (PI) offers a paradigm shift from traditional batch processing to more efficient, often continuous, manufacturing methods.

The use of continuous flow reactors (microreactors) can be particularly advantageous for the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, which is crucial for reactions that are highly exothermic or involve reactive intermediates. This enhanced control can lead to higher yields, improved selectivity, and a better safety profile by minimizing the volume of hazardous materials at any given time.

For industrial-scale production, optimizing the synthetic route to minimize the number of steps, reduce waste (lower Process Mass Intensity, PMI), and use lower-cost, more stable reagents is essential. The transition from batch to continuous manufacturing can also simplify purification processes and enable end-to-end production where starting materials are continuously fed into the system and the final active pharmaceutical ingredient (API) is isolated at the other end. This aligns with Quality-by-Design (QbD) principles, ensuring consistent product quality and process robustness.

Based on the available search results, a detailed article on the advanced spectroscopic and crystallographic characterization of This compound cannot be generated. The search did not yield specific experimental data such as high-resolution NMR spectra or single-crystal X-ray diffraction analysis for this particular compound.

The provided search results contain information on related but structurally distinct molecules, including:

Methyl 2-bromobenzoate and Methyl 2-aminobenzoate : These are potential precursors or related structures, but their spectroscopic data would not be representative of the final, more complex target molecule.

Methyl 2-amino-5-bromobenzoate : While containing a bromo- and an amino-benzoate moiety, the substitution pattern and the absence of the butanoyl group make its structural and spectroscopic properties significantly different.

Various other substituted benzoates and coumarin (B35378) derivatives: These compounds are not sufficiently similar to provide accurate data for the requested molecule.

The instructions for this task require a scientifically accurate and thorough article based on detailed research findings, including data tables for multi-dimensional NMR (COSY, HSQC, HMBC, NOESY), variable temperature NMR, isotopic enrichment strategies, and single-crystal X-ray diffraction. Without access to published research that has specifically synthesized and characterized "this compound," it is impossible to fulfill these requirements.

Generating content based on related compounds would be speculative and would not adhere to the strict requirement of focusing solely on "this compound." Therefore, no article can be produced at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 2 Bromobutanoyl Amino Benzoate

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful non-destructive method for the characterization of molecular structures. In the study of Methyl 2-[(2-bromobutanoyl)amino]benzoate, these techniques provide critical insights into the presence of key functional groups and offer a means to probe the molecule's conformational landscape. The analysis of vibrational modes, which correspond to the stretching and bending of chemical bonds, allows for a detailed structural elucidation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by absorptions arising from the amide and ester carbonyl groups, as well as the N-H and C-H stretching vibrations. The secondary amide group is particularly informative, giving rise to several characteristic bands. The N-H stretching vibration typically appears as a single, sharp band in the region of 3370–3170 cm⁻¹. spectroscopyonline.com The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the spectrum and is expected between 1680 and 1630 cm⁻¹. spectroscopyonline.comresearchgate.netquimicaorganica.org The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is found in the 1570–1515 cm⁻¹ range. spectroscopyonline.comleibniz-fli.de

The methyl ester group will also produce a strong carbonyl (C=O) stretching band, typically at a higher frequency than the amide carbonyl, around 1725 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1300-1150 cm⁻¹ region. Aromatic C-H stretching vibrations from the benzoate (B1203000) ring are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the butanoyl and methyl groups will be observed in the 2980–2850 cm⁻¹ range. The C-Br stretching vibration is expected to produce a band in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹.

Interactive FT-IR Data Table for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3320Medium-StrongN-H StretchSecondary Amide
~3100-3000MediumAromatic C-H StretchBenzene (B151609) Ring
~2980-2870Medium-WeakAliphatic C-H StretchButanoyl & Methyl Groups
~1725StrongC=O StretchMethyl Ester
~1660Very StrongAmide I (C=O Stretch)Secondary Amide
~1540StrongAmide II (N-H Bend, C-N Stretch)Secondary Amide
~1590, ~1490, ~1450Medium-WeakC=C Ring StretchBenzene Ring
~1250StrongAsymmetric C-O-C StretchMethyl Ester
~750StrongC-H Out-of-plane Bend (ortho-disubstituted)Benzene Ring
~690Medium-BroadN-H WagSecondary Amide
~550Medium-WeakC-Br StretchAlkyl Bromide

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like carbonyls are strong in IR, non-polar bonds and symmetric vibrations often produce more intense signals in Raman spectra. For this compound, the aromatic ring vibrations are expected to be particularly prominent in the FT-Raman spectrum. The symmetric "ring breathing" mode of the benzene ring typically gives a strong, sharp band. The C=C stretching vibrations of the aromatic ring will also be clearly visible.

The C=O stretching vibrations of both the amide and ester groups will be present but may be weaker than in the FT-IR spectrum. The aliphatic C-H stretching and bending modes are also observable. The C-Br stretch is often more readily identifiable in the Raman spectrum compared to the IR spectrum.

Interactive FT-Raman Data Table for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3070StrongAromatic C-H StretchBenzene Ring
~2940Medium-StrongAliphatic C-H StretchButanoyl & Methyl Groups
~1665MediumAmide I (C=O Stretch)Secondary Amide
~1605Very StrongC=C Ring StretchBenzene Ring
~1005StrongRing Breathing (trigonal)Benzene Ring
~800MediumRing BreathingBenzene Ring
~555StrongC-Br StretchAlkyl Bromide

Conformational Fingerprinting

The vibrational spectra of this compound are sensitive to its conformational state. Rotational isomerism (atropisomerism) can occur due to restricted rotation around the N-C(aromatic) and the N-C(carbonyl) single bonds. This can lead to different stable conformers, such as syn and anti orientations of the substituents on the amide bond, which would likely have distinct vibrational fingerprints.

For instance, the position of the N-H stretching and Amide II bands can be influenced by intramolecular hydrogen bonding between the N-H proton and the oxygen of the methyl ester group. Such an interaction would cause a shift in the vibrational frequencies of the involved groups. Different spatial arrangements of the bromobutanoyl chain relative to the benzoate ring would also result in subtle shifts in the frequencies of skeletal vibrations and C-H bending modes. By coupling experimental spectroscopic data with theoretical calculations, such as Density Functional Theory (DFT), it is possible to assign specific spectral features to distinct conformers and gain a deeper understanding of the molecule's three-dimensional structure and dynamics in different environments.

Mechanistic Studies on the Reactivity of Methyl 2 2 Bromobutanoyl Amino Benzoate

Nucleophilic Substitution Reactions at the α-Bromine Center

The presence of a bromine atom on the carbon alpha to the carbonyl group of the amide makes this position susceptible to nucleophilic attack. The mechanism of this substitution can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, or a combination of both, depending on various factors.

The competition between SN1 and SN2 pathways in nucleophilic substitution reactions is a cornerstone of physical organic chemistry. ucsb.edu For Methyl 2-[(2-bromobutanoyl)amino]benzoate, the α-bromine is at a secondary carbon, which can accommodate both mechanisms.

An SN1 reaction would proceed through a carbocation intermediate. The rate of this reaction is dependent only on the concentration of the substrate (Rate = k[substrate]). libretexts.org In contrast, an SN2 reaction is a concerted process where the nucleophile attacks as the leaving group departs, and its rate depends on the concentration of both the substrate and the nucleophile (Rate = k[substrate][nucleophile]). libretexts.org

Kinetic studies are crucial in distinguishing between these pathways. By varying the concentrations of the nucleophile and observing the effect on the reaction rate, the dominant mechanism can be elucidated. For instance, if the reaction rate doubles upon doubling the nucleophile concentration, an SN2 mechanism is indicated. If the rate remains unchanged, an SN1 pathway is more likely.

Thermodynamic considerations also play a role. The stability of the potential carbocation intermediate is a key factor for the SN1 pathway. In the case of this compound, the adjacent amide group can potentially stabilize a carbocation through resonance, although the inductive effect of the carbonyl group is destabilizing.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile (Nu-)

Experiment [Substrate] (M) [Nu-] (M) Initial Rate (M/s)
1 0.1 0.1 1.0 x 10-4
2 0.2 0.1 2.0 x 10-4
3 0.1 0.2 2.0 x 10-4

This interactive table presents hypothetical data illustrating second-order kinetics, consistent with an SN2 mechanism.

The choice of solvent has a profound impact on the rates and selectivity of nucleophilic substitution reactions. libretexts.orgquora.comkhanacademy.org Solvents are generally classified as polar or non-polar, and further as protic (containing acidic protons, e.g., water, alcohols) or aprotic (lacking acidic protons, e.g., acetone, DMSO). libretexts.org

For SN1 reactions, polar protic solvents are generally preferred. libretexts.orgquora.com This is because the polar nature of the solvent stabilizes the charged carbocation intermediate and the leaving group anion, lowering the activation energy. quora.com The protic nature of the solvent can further assist in solvating the leaving group through hydrogen bonding.

Conversely, SN2 reactions are favored by polar aprotic solvents. libretexts.orglibretexts.org While a polar solvent is needed to dissolve the reactants, a protic solvent can solvate the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon. libretexts.org Polar aprotic solvents, however, solvate the cation of a salt but leave the anionic nucleophile relatively free and more reactive. libretexts.org

Table 2: Expected Relative Reaction Rates of this compound in Different Solvents

Solvent Type Dielectric Constant (ε) Expected Dominant Pathway Expected Relative Rate
Water Polar Protic 78.5 SN1 Moderate to High
Methanol (B129727) Polar Protic 32.7 SN1/SN2 Moderate
Acetone Polar Aprotic 20.7 SN2 High
Dimethylformamide (DMF) Polar Aprotic 36.7 SN2 Very High
Hexane Non-polar 1.9 Negligible reaction Very Low

This interactive table illustrates the expected influence of solvent choice on the reaction pathway and rate for the substitution reaction.

When the α-carbon bearing the bromine is a stereocenter, the stereochemical outcome of the substitution reaction provides further insight into the mechanism.

SN2 reactions proceed with a backside attack of the nucleophile, leading to an inversion of the stereochemical configuration at the reaction center. ucsb.edu This is a stereospecific process.

SN1 reactions, on the other hand, involve a planar carbocation intermediate. ucsb.edu The nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration). This is a non-stereospecific process.

For this compound, if a single enantiomer is used as the starting material, the stereochemistry of the product will indicate the predominant reaction pathway. A complete inversion of configuration would strongly suggest an SN2 mechanism, while racemization would point towards an SN1 mechanism. It is also possible to have partial racemization, indicating a mixture of both pathways.

Reactions Involving the Amide Linkage

The amide bond in this compound is generally stable but can undergo reactions under specific conditions.

Amide hydrolysis, the cleavage of the amide bond by water, is typically a slow process that requires either acidic or basic catalysis. The stability of the amide bond is due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double bond character.

Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. In both cases, a tetrahedral intermediate is formed, which then collapses to cleave the C-N bond.

Given the presence of a methyl ester in the same molecule, competitive hydrolysis of the ester linkage is also possible. Generally, esters are more readily hydrolyzed than amides under both acidic and basic conditions. Therefore, selective hydrolysis of the ester in the presence of the amide, or vice versa, would require careful control of reaction conditions. Studies on related anthranilate derivatives suggest that the amide bond is relatively resistant to hydrolysis compared to the ester group. inchem.org

Transamidation is a reaction in which an amine displaces the amino group of an amide to form a new amide. wikipedia.org This reaction is generally difficult due to the low reactivity of the amide carbonyl and the poor leaving group ability of the amide anion. wikipedia.org However, it can be facilitated by catalysts, such as Lewis acids or certain metal complexes, which activate the amide carbonyl. mdpi.comresearchgate.net

For this compound, a transamidation reaction with a primary or secondary amine would replace the 2-bromobutanoyl group with a different acyl group, if the attacking species is an amide, or could potentially involve the N-H of the amide linkage. More commonly, derivatization occurs at other reactive sites. For instance, the nucleophilic substitution at the α-bromo position can be followed by further reactions.

Subsequent derivatization reactions could involve the newly introduced functional group from the nucleophilic substitution. For example, if the nucleophile is an amine, a new amide linkage is formed, and this product could undergo further cyclization or modification reactions.

Reactivity of the Methyl Ester Group

The methyl ester group in this compound is a primary site for nucleophilic acyl substitution reactions. Transesterification and saponification are two fundamental transformations that this moiety is expected to undergo.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the case of this compound, the methyl group can be replaced by other alkyl groups, leading to the formation of different esters.

Under acidic conditions, the reaction is typically carried out by heating the substrate in a large excess of the desired alcohol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The excess alcohol serves to drive the equilibrium towards the product. The mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by the new alcohol.

Base-catalyzed transesterification is generally faster and proceeds under milder conditions. masterorganicchemistry.com A catalytic amount of a strong base, such as sodium methoxide (B1231860) or sodium ethoxide, is used. The reaction proceeds via a nucleophilic addition-elimination mechanism at the ester carbonyl. masterorganicchemistry.com To favor the formation of the new ester, the alcohol corresponding to the desired alkoxy group is used as the solvent.

Catalyst Alcohol (Solvent) Typical Conditions Product
H₂SO₄ (cat.)EthanolRefluxEthyl 2-[(2-bromobutanoyl)amino]benzoate
NaOEt (cat.)EthanolRoom Temperature to RefluxEthyl 2-[(2-bromobutanoyl)amino]benzoate
H₂SO₄ (cat.)IsopropanolRefluxIsopropyl 2-[(2-bromobutanoyl)amino]benzoate

This is an interactive data table based on predicted reactivity.

Saponification, the hydrolysis of an ester under basic conditions, would convert this compound to its corresponding carboxylate salt. Subsequent acidification would then yield the carboxylic acid, 2-[(2-bromobutanoyl)amino]benzoic acid. This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base. A study on the determination of methyl anthranilate in food samples involves its alkaline hydrolysis to anthranilic acid, a reaction analogous to the saponification of the title compound. nih.gov

Reagent Solvent Typical Conditions Intermediate Product Final Product (after acidification)
NaOHWater/MethanolRefluxSodium 2-[(2-bromobutanoyl)amino]benzoate2-[(2-bromobutanoyl)amino]benzoic acid
KOHWater/Ethanol50-80 °CPotassium 2-[(2-bromobutanoyl)amino]benzoate2-[(2-bromobutanoyl)amino]benzoic acid

This is an interactive data table based on predicted reactivity.

Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring

The benzoate ring of this compound is substituted with two groups: the N-(2-bromobutanoyl)amino group and the methyl ester group. These substituents have opposing electronic effects that will direct the position of any incoming electrophile in an electrophilic aromatic substitution reaction.

The N-acylamino group is an activating group and is ortho-, para-directing. This is due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions.

Conversely, the methyl ester group is a deactivating group and is meta-directing. The carbonyl group is electron-withdrawing, pulling electron density out of the ring and destabilizing the arenium ion intermediate. This deactivation is less pronounced when the electrophile adds to the meta position.

In this case, the powerful activating and directing effect of the N-acylamino group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group. The position para to the amino group (position 5) is sterically more accessible than the ortho position (position 3).

Reaction Reagents Predicted Major Product
NitrationHNO₃, H₂SO₄Methyl 5-nitro-2-[(2-bromobutanoyl)amino]benzoate
BrominationBr₂, FeBr₃Methyl 5-bromo-2-[(2-bromobutanoyl)amino]benzoate
Friedel-Crafts AcylationCH₃COCl, AlCl₃Methyl 5-acetyl-2-[(2-bromobutanoyl)amino]benzoate

This is an interactive data table based on predicted reactivity.

Exploration of Radical and Photochemical Transformations

The presence of an α-bromo amide moiety and an N-acylated aromatic system suggests that this compound could participate in radical and photochemical reactions.

The carbon-bromine bond in the 2-bromobutanoyl group is susceptible to homolytic cleavage to form a radical. Radical dehalogenation can be achieved using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.orglibretexts.org This would result in the formation of Methyl 2-(butanoylamino)benzoate. Such radical reactions are often highly efficient and proceed under mild conditions. libretexts.org

Photochemical reactions of N-acyl compounds have been studied, and they can undergo various transformations upon irradiation. rsc.org For instance, Norrish Type II reactions could be possible if the acyl chain is long enough to allow for intramolecular hydrogen abstraction. Photochemical hydrogen abstraction from related N-acyl compounds has been shown to lead to cleavage or the formation of bicyclic lactams. rsc.org While the 2-bromobutanoyl group may favor radical pathways involving the C-Br bond, the potential for photochemical transformations of the N-acylaminobenzoate core under specific irradiation conditions should not be discounted.

Reaction Type Reagents/Conditions Functional Group Involved Expected Product
Radical DebrominationBu₃SnH, AIBN, Toluene, Refluxα-bromo amideMethyl 2-(butanoylamino)benzoate
Photochemical ReactionUV irradiation (e.g., >300 nm)N-acylaminobenzoatePotential for cleavage or rearrangement products

This is an interactive data table based on predicted reactivity.

Computational Chemistry and Quantum Chemical Investigations of Methyl 2 2 Bromobutanoyl Amino Benzoate

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and equilibrium geometry of molecules. This approach allows for the calculation of various molecular properties, providing insights into the molecule's stability and behavior. However, a thorough search of scientific databases indicates that no specific DFT studies have been published for Methyl 2-[(2-bromobutanoyl)amino]benzoate. Consequently, data regarding its optimized molecular geometry and electronic structure from DFT calculations are not available.

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key parameter in determining its reactivity. No published studies were found that report on the FMO analysis or the HOMO-LUMO gap for this compound.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. There are currently no available MEP surface analyses for this compound in the scientific literature.

Theoretical vibrational frequency calculations are often performed to complement experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy. These calculations help in the assignment of vibrational modes and provide a deeper understanding of the molecule's structural and bonding characteristics. A search for such computational and correlational studies for this compound yielded no results.

Reaction Pathway Mapping and Transition State Characterization

Computational methods are instrumental in mapping reaction pathways, identifying transition states, and calculating activation energies, which are fundamental to understanding reaction mechanisms.

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects the reactants and products along a specific reaction pathway. No IRC calculations for reactions involving this compound have been reported.

The determination of energetic profiles, including the energies of reactants, products, intermediates, and transition states, allows for the calculation of activation barriers. This information is vital for predicting reaction rates and understanding the feasibility of a proposed mechanism. There is no published research detailing the energetic profiles or activation barriers for any mechanistic steps involving this compound.

No Publicly Available Computational Research Data for this compound

A comprehensive search for computational and quantum chemical investigations into the specific compound, this compound, has revealed a significant lack of publicly available scientific literature. As a result, the generation of a detailed article focusing on its conformational landscape and chiroptical properties, as per the requested outline, is not currently feasible.

While general methodologies for computational chemistry and quantum chemical investigations are well-established, applying these theoretical frameworks to a specific compound requires dedicated research. Such studies would involve complex calculations and simulations to determine the molecule's stable conformations, potential energy surfaces, and its response to polarized light. Without this foundational research, any attempt to create an article on these topics for this compound would be speculative and lack the required scientific accuracy and detailed research findings.

It is important to note that the absence of published data does not imply a lack of significance for the compound. Rather, it indicates that this particular molecule has not yet been the subject of in-depth computational investigation within the public domain. Future research may explore the properties of this compound, at which point a detailed analysis of its computational and quantum chemical properties could be undertaken.

Advanced Applications of Methyl 2 2 Bromobutanoyl Amino Benzoate As a Synthetic Intermediate

Construction of Complex Organic Molecules with Defined Stereochemistry

The presence of a chiral center at the second carbon of the butanoyl group makes Methyl 2-[(2-bromobutanoyl)amino]benzoate a valuable building block for asymmetric synthesis. The bromine atom, being a good leaving group, allows for stereospecific nucleophilic substitution reactions, enabling the transfer of chirality to more complex products.

Detailed research into analogous α-bromo carbonyl compounds demonstrates that their reactions often proceed with high stereocontrol. For instance, enantioselective synthesis strategies involving tartrate-derived bromoacetals can produce α-bromoesters with minimal racemization. rsc.org Similarly, peptide-catalyzed bromination has been used to create atropisomeric benzamides with high enantiomeric ratios, highlighting the ability to control stereochemistry in complex amide systems. nih.govdatapdf.com While direct studies on this compound are limited, the principles established for similar α-bromo amides suggest its utility in reactions where maintaining or inverting a stereocenter is critical. Nucleophilic substitution reactions at the chiral center are expected to proceed via an S(_N)2 mechanism, resulting in an inversion of the stereochemical configuration. This predictability is paramount for the synthesis of enantiomerically pure target molecules, including pharmaceuticals and natural products.

Table 1: Potential Stereoselective Reactions and Expected Outcomes

Reaction Type Nucleophile Expected Product Stereochemical Outcome
Alkylation Organocuprate (R₂CuLi) α-Alkyl-substituted amide Inversion
Azidation Sodium Azide (NaN₃) α-Azido-substituted amide Inversion
Thiolation Thiolate (RS⁻) α-Thioether-substituted amide Inversion

Precursor for Diverse Nitrogen-Containing Heterocyclic Scaffolds (e.g., Benzothiazines, Thiazolidinones)

The molecular framework of this compound is well-suited for the synthesis of nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. nih.gov

Benzothiazines: 1,4-Benzothiazine derivatives are commonly synthesized by the condensation of 2-aminothiophenol (B119425) with various electrophiles. nih.gov While not a direct precursor, this compound can be envisioned as a key intermediate. A plausible synthetic route involves the substitution of the bromine atom with a thiol group, followed by an intramolecular cyclization. This strategy leverages the inherent reactivity of both the α-bromo group and the ortho-amino benzoate (B1203000) core to construct the fused heterocyclic system.

Thiazolidinones: Thiazolidinones are another important class of heterocycles. sysrevpharm.org Their synthesis often involves the cyclocondensation of an imine with a compound containing a thiol and a carboxylic acid, such as thioglycolic acid. researchgate.netsemanticscholar.org this compound can serve as a precursor to a key component in this synthesis. For example, the anthranilate portion could be modified to generate a complex amine, which is then condensed with an aldehyde to form an imine. Subsequent reaction with a mercaptoacid would yield a highly functionalized thiazolidinone derivative. The synthesis of thiazolidinone amides often utilizes straightforward chemistry involving the condensation of mercaptoacetic acid, an amino acid ester, and an aromatic aldehyde in a one-pot reaction. google.com

Role in the Synthesis of Unnatural Amino Acid Derivatives and Peptidomimetics

The development of novel therapeutic agents frequently relies on the incorporation of unnatural amino acids and peptidomimetics to enhance stability, potency, and bioavailability. mdpi.combioascent.comgoogle.com

Unnatural Amino Acid Derivatives: Unnatural amino acids are crucial building blocks in medicinal chemistry. bioascent.comnih.gov this compound provides an excellent scaffold for creating such molecules. The α-bromo group can be displaced by a wide range of nucleophiles to introduce novel side chains that are not found in the canonical amino acids. princeton.edu For example, reaction with organometallic reagents, azides (followed by reduction), or various heterocycles can generate a library of structurally diverse amino acid derivatives. bioascent.com This method allows for the creation of chiral frameworks with dense functionality, which are highly valued in drug discovery. bioascent.comprinceton.edu

Peptidomimetics: Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as resistance to proteolytic degradation. nih.govnih.gov The N-acylated anthranilamide core of this compound is a recognized peptidomimetic scaffold. nih.govekb.eg This structure can mimic a peptide turn or act as a rigid backbone to orient functional groups in a specific spatial arrangement, enabling targeted interactions with biological receptors. By modifying the butanoyl side chain and the methyl ester, a diverse library of peptidomimetic compounds can be generated for screening against various therapeutic targets. nih.gov

Table 2: Examples of Unnatural Side Chains via Bromide Displacement

Reagent/Nucleophile Resulting Side Chain Class of Unnatural Amino Acid
Phenylboronic Acid (via Suzuki coupling) Phenyl Aromatic
Indole Indolyl Heterocyclic
Sodium Azide, then H₂/Pd Amino Diamino acid derivative

Incorporation into Polymer Architectures and Functional Materials

The field of materials science benefits from well-defined polymers with specific functionalities. The α-bromoamide functionality in this compound makes it an excellent candidate as an initiator for controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). cmu.eduut.ac.ir

ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers, star polymers). nih.gov The carbon-bromine bond in the initiator can be homolytically cleaved by a transition-metal catalyst (typically copper-based) to generate a radical that initiates the polymerization of vinyl monomers. ut.ac.ir Using this compound as an initiator would result in polymer chains with an anthranilate-based head group, imparting specific chemical properties to the material. This functional group could be used for further modification, such as conjugation to biomolecules or attachment to surfaces. A wide range of monomers, including styrenes, acrylates, and methacrylates, can be polymerized using ATRP initiators. google.comethz.ch

Table 3: Potential Polymers Synthesized via ATRP

Monomer Resulting Polymer Potential Application
Styrene Polystyrene Specialty plastics, coatings
Methyl Methacrylate (MMA) Poly(methyl methacrylate) Optical materials, biomedical devices
N-isopropylacrylamide (NIPAM) Poly(NIPAM) "Smart" hydrogels, drug delivery

Development of Novel Catalytic Systems Utilizing the Bromine Functionality

The bromine atom in this compound is not only a leaving group but also a handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding its synthetic utility.

Research has shown that α-bromo amides can participate in various cross-coupling reactions. For example, cobalt-catalyzed cross-coupling with Grignard reagents provides access to α-aryl and β,γ-unsaturated amides. acs.orgacs.org This represents a powerful method for the functionalization of amides. acs.org Furthermore, enantioselective palladium-catalyzed Suzuki cross-coupling reactions between α-bromo carboxamides and aryl boronic acids have been developed, yielding chiral α-aryl carboxamides with excellent enantioselectivity. nih.gov These reactions demonstrate that the bromine functionality can be leveraged to create complex molecular structures that would be difficult to access through other means. The ability to form α-aryl amides is particularly significant, as this motif is present in many biologically active compounds.

Table 4: Catalytic Cross-Coupling Reactions

Catalyst System Coupling Partner Type of Bond Formed Product Class
Cobalt/Grignard Reagent (RMgX) Alkyl/Aryl Grignard C-C α-Alkyl/Aryl Amide
Palladium/Boronic Acid (RB(OH)₂) Arylboronic Acid C-C α-Aryl Amide
Palladium/Terminal Alkyne Alkyne C-C β,γ-Alkenyl Carboxamide rsc.org

Q & A

Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?

  • Methodology : Introduce hydrophilic groups (e.g., PEG chains, hydroxyls) at the ester or amide positions. Use QSAR models to predict logP and solubility. Validate via shake-flask solubility tests in PBS (pH 7.4) and DMSO .

Notes on Evidence Utilization

  • Structural Analysis : SHELX () and Mercury () are critical for crystallographic studies.
  • Synthesis Guidance : provides a template for analogous methyl anthranilate derivatization.
  • Biological Context : highlights bioactivity assessment strategies for related esters/amides.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.